molecular formula C11H16NO4- B14302835 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate CAS No. 112473-63-9

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate

Katalognummer: B14302835
CAS-Nummer: 112473-63-9
Molekulargewicht: 226.25 g/mol
InChI-Schlüssel: NFJHOXIRCKKEGN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound may have unique properties due to the presence of both a cyano group and an ethoxycarbonyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable alkyl halide and sodium cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale esterification and nucleophilic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: Potential use in biochemical studies due to its unique functional groups.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate would depend on its specific interactions with molecular targets. The cyano group may interact with enzymes or receptors, while the ester group could be hydrolyzed to release the corresponding alcohol and carboxylic acid.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the ethoxycarbonyl group.

    2-Cyanoethyl acetate: Contains a cyano group and an ester group but has a different carbon backbone.

Uniqueness

2-(2-Cyanoethyl)-2-(ethoxycarbonyl)-3-methylbutanoate is unique due to the presence of both a cyano group and an ethoxycarbonyl group, which may confer distinct chemical and physical properties compared to similar compounds.

Eigenschaften

CAS-Nummer

112473-63-9

Molekularformel

C11H16NO4-

Molekulargewicht

226.25 g/mol

IUPAC-Name

2-(2-cyanoethyl)-2-ethoxycarbonyl-3-methylbutanoate

InChI

InChI=1S/C11H17NO4/c1-4-16-10(15)11(8(2)3,9(13)14)6-5-7-12/h8H,4-6H2,1-3H3,(H,13,14)/p-1

InChI-Schlüssel

NFJHOXIRCKKEGN-UHFFFAOYSA-M

Kanonische SMILES

CCOC(=O)C(CCC#N)(C(C)C)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.